molecular formula C22H25N3O5 B4048391 N-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide

N-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide

Cat. No.: B4048391
M. Wt: 411.5 g/mol
InChI Key: UTIABIDHIARYKK-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.17942091 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide and its derivatives are of interest in synthetic organic chemistry for their role as intermediates in complex chemical syntheses. For instance, Takács et al. (2014) discussed the use of piperidines possessing ester functionality, such as 2-(methoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation reactions. These reactions are significant for the synthesis of carboxamides, highlighting the compound's utility in creating a variety of chemical structures (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Medical Imaging Applications

Some derivatives of this compound have been explored for their potential in medical imaging, especially in positron emission tomography (PET). García et al. (2014) synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, showing high affinity for 5-HT1A receptors, making them promising candidates for in vivo quantification of these receptors in neuropsychiatric disorders (García, Abet, Alajarín, Alvarez-Builla, Delgado, García-García, Bascuñana-Almarcha, Peña-Salcedo, Kelly, & Pozo, 2014).

Therapeutic Agent Development

Derivatives of the compound have also been evaluated for their therapeutic potential. For example, Srinivasulu et al. (2005) synthesized new Cinitapride related benzimidazole derivatives and studied their anti-ulcerative activity, indicating the versatility of this compound's derivatives in developing new medications (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-30-20-8-2-16(3-9-20)10-13-23-21(26)17-11-14-24(15-12-17)22(27)18-4-6-19(7-5-18)25(28)29/h2-9,17H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIABIDHIARYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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